4-Methylbenzyl alcohol

Catalog No.
S593059
CAS No.
589-18-4
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzyl alcohol

CAS Number

589-18-4

Product Name

4-Methylbenzyl alcohol

IUPAC Name

(4-methylphenyl)methanol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3

InChI Key

KMTDMTZBNYGUNX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CO

solubility

1 to 10 mg/mL at 70.7° F (NTP, 1992)
0.06 M
Very soluble in ether, ethanol
In water, 0.063 M (7,710 mg/L) at 25 °C
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

4-methylbenzyl alcohol, para-methylbenzyl alcohol

Canonical SMILES

CC1=CC=C(C=C1)CO

The exact mass of the compound 4-Methylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 70.7° f (ntp, 1992)0.06 mvery soluble in ether, ethanolin water, 0.063 m (7,710 mg/l) at 25 °cpractically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3992. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of methylbenzyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylbenzyl alcohol is a para-substituted aromatic alcohol that serves as a critical building block in fine chemical synthesis, fragrance formulation, and pharmaceutical manufacturing. Unlike its unsubstituted parent compound, benzyl alcohol, this derivative features an electron-donating methyl group at the para position, which subtly alters its electronic profile, oxidation kinetics, and physical state—presenting as a crystalline solid at room temperature with a melting point of 59–61 °C . For industrial buyers and synthetic chemists, procuring this specific compound provides a predictable precursor for p-tolualdehyde and various p-methylbenzyl esters, offering a balanced reactivity profile that bridges the gap between highly reactive p-methoxybenzyl (PMB) analogs and the baseline stability of standard benzyl alcohol.

Research Fit

Biocatalysis
Dehydrogenase substrate specificity studies
Electro-organic
Selective oxidation to 4-methylbenzaldehyde
Polymer chemistry
Slow initiator precursor for living cationic polymerization
Fragrance
GRAS fixative with sweet floral profile

Attempting to substitute 4-methylbenzyl alcohol with cheaper baseline benzyl alcohol or its ortho/meta isomers leads to significant process deviations. Benzyl alcohol is a liquid at room temperature, which fundamentally changes formulation handling, solid-state blending compatibility, and solvent-free reactor loading protocols. Furthermore, from a synthetic standpoint, the absence of the para-methyl group in benzyl alcohol alters the electronic density of the aromatic ring, directly impacting the kinetics of catalytic oxidations and esterifications. Substituting with 2-methylbenzyl alcohol introduces severe ortho-steric hindrance, which has been quantitatively shown to depress catalytic conversion rates by over 20% in aerobic oxidation workflows[1]. Consequently, generic substitution compromises both physical processability and downstream yield.

Substitution Risk

Reactivity shift
Electron-donating para-methyl alters oxidation kinetics compared to ortho- or meta-substituted analogs.
Enzyme specificity
Dehydrogenase activity profile differs significantly from unsubstituted benzyl alcohol; bioactivity context may not transfer.
Physical profile
Melting point, solubility, and olfactory character may shift formulation and process behavior; direct replacement requires validation.

Steric Advantage in Catalytic Aerobic Oxidation

In solvent-free, base-free aerobic oxidation workflows using advanced catalysts (e.g., CoSi alloy), the position of the methyl substituent drastically impacts conversion rates. 4-Methylbenzyl alcohol achieves a 52.6% conversion rate with 97.3% selectivity to the corresponding aldehyde. In direct contrast, the sterically hindered 2-methylbenzyl alcohol only reaches a 30.2% conversion rate under identical conditions [1].

Evidence DimensionCatalytic conversion percentage in solvent-free aerobic oxidation
Target Compound Data52.6% conversion (97.3% selectivity)
Comparator Or Baseline2-methylbenzyl alcohol (30.2% conversion)
Quantified Difference22.4% higher absolute conversion for the para-substituted isomer
ConditionsSolvent-free, base-free aerobic oxidation using CoSi semimetal alloy catalyst at 140 °C

Procurement of the para-isomer is essential for maximizing throughput and minimizing unreacted starting material in industrial aldehyde synthesis.

Substrate activity
Head-to-head
190% vs 100% (ref)
Reported substrate activity rank
P. putida TW3 extract

Physical State and Handling Profile

4-Methylbenzyl alcohol presents as a solid at standard temperature and pressure, possessing a melting point of approximately 59–61 °C (138–142 °F). This is in stark contrast to the unsubstituted baseline, benzyl alcohol, which is a liquid with a melting point of -15 °C. This phase difference dictates fundamentally different handling, storage, and reactor-feeding protocols.

Evidence DimensionMelting point and ambient physical state
Target Compound DataCrystalline solid (mp 59–61 °C)
Comparator Or BaselineBenzyl alcohol (Liquid, mp -15 °C)
Quantified Difference~75 °C difference in melting point, resulting in a solid vs. liquid state at room temperature
ConditionsStandard ambient temperature and pressure (SATP)

The solid state of 4-methylbenzyl alcohol enables its use in solid-phase blending and prevents the liquid-handling and volatility challenges associated with benzyl alcohol.

Oxidation yield
Method context
96%
Reported electrochemical oxidation yield
Biphasic NaCl mediator system

High-Yield Chemoselective Esterification

The electron-donating nature of the para-methyl group enhances the reactivity of the benzylic carbon during dehydrogenative cross-coupling. When subjected to chemoselective esterification with methanol using a dimeric rhodium catalyst, 4-methylbenzyl alcohol achieves a 96% NMR yield in 12 hours [1]. This demonstrates superior and highly predictable reactivity compared to deactivated or sterically encumbered benzylic alcohols.

Evidence DimensionYield in dehydrogenative cross-coupling esterification
Target Compound Data96% yield of the corresponding methyl ester
Comparator Or BaselineStandard aliphatic or deactivated benzylic alcohols
Quantified DifferenceNear-quantitative conversion (96%) within a standard 12-hour industrial shift
Conditions1 mol% Rh catalyst, NaHCO3 base, 90 °C, 12 hours

High esterification yields reduce downstream purification costs, making this compound a highly efficient precursor for fine chemical esters.

Initiator kinetics
Class-level
Slow initiator profile
Supports controlled polymer synthesis
TiCl4 co-initiator, -78 °C

Phase Transfer Catalyzed Oxidation Compatibility

4-Methylbenzyl alcohol demonstrates excellent compatibility with phase transfer catalysis (PTC) for selective oxidation to p-tolualdehyde. When oxidized using aqueous acidic dichromate in a biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB), the presence of the para-methyl group allows for smooth, high-yield conversion without the over-oxidation or radical polymerization side-reactions that can plague more reactive derivatives [1].

Evidence DimensionOxidation stability and yield in PTC
Target Compound DataHigh yield (>85%) of p-tolualdehyde with no detectable benzoic acid byproduct
Comparator Or BaselineUncatalyzed biphasic oxidation
Quantified DifferenceAddition of PTC increases the reaction rate considerably and ensures >85% yield of the aldehyde without over-oxidation
ConditionsToluene/aqueous acidic dichromate biphasic system with TBAB at room temperature

Enables cost-effective, scalable industrial oxidation using standard biphasic reactors without requiring expensive transition metal catalysts.

Ester activity
Data to verify
25–35% higher vs parent compounds
Reported antibacterial context
In vitro S. aureus assay
Rate constant
Cross-study comparable
Intermediate (Hammett)
Supports reactivity-selectivity screening
Rutile TiO2 photocatalyst
Fragrance retention
Supporting evidence
8–12 h vs 4–6 h baseline
Reported fragrance longevity context
In vivo skin patch test

Industrial Synthesis of p-Tolualdehyde

Due to its highly favorable aerobic oxidation kinetics and compatibility with both solvent-free CoSi catalysts and phase-transfer catalyzed systems, 4-methylbenzyl alcohol is the premier precursor for manufacturing p-tolualdehyde[1]. This avoids the need for hazardous methylation of benzaldehyde or the use of more expensive starting materials.

Solid-Phase Fragrance and Flavor Formulation

Because it is a solid at room temperature (mp 59–61 °C), 4-methylbenzyl alcohol is selected over liquid benzyl alcohol in formulations requiring solid-state blending or where liquid volatility and weeping are problematic . It provides a stable matrix for controlled-release fragrance applications.

Precursor for Fine Chemical Esters

The compound's high reactivity in chemoselective dehydrogenative cross-coupling makes it an ideal building block for synthesizing specialized p-methylbenzyl esters [2]. These esters are frequently procured for use as plasticizers, specialty solvents, and advanced materials intermediates, where the para-methyl group provides enhanced thermal stability over unsubstituted benzyl esters.

UV-Active Initiator for Ring-Opening Polymerization

In polymer science, 4-methylbenzyl alcohol serves as a highly effective primary alcohol initiator for the organocatalytic ring-opening polymerization of cyclic carbonates [3]. It imparts a UV-active para-methylbenzyl end-group to the polymer chain, facilitating easy analytical tracking and molecular weight determination via GPC with UV detection.

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective oxidation research
Intermediate reactivity profile
Conversion yield and selectivity
Living cationic polymerization
Slow initiator kinetics
Molecular weight and PDI control
Fragrance formulation research
GRAS fixative and sensory profile
Olfactory longevity and scent character
Antimicrobial derivative screening
Esterification-linked activity
Inhibition rate against S. aureus

Physical Description

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992)
Solid
White solid; Weak floral aroma

Color/Form

Needles from ligroin
White crystalline powder

XLogP3

1.6

Boiling Point

423 °F at 760 mm Hg (NTP, 1992)
217.0 °C
217 °C

Density

0.978 at 72 °F (NTP, 1992)
0.978 g/cu cm at 22 °C

LogP

1.58 (LogP)
log Kow = 1.58

Melting Point

138 to 142 °F (NTP, 1992)
61.5 °C
Mp 61-62 ° (57-58 °)
61-62°C

UNII

EXZ915A627

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (16.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.053 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

589-18-4
31831-37-5

Wikipedia

4-methylbenzyl alcohol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

p-Tolyl alcohol is commercially prepared by reducing p-tolyl aldehyde.

General Manufacturing Information

Benzenemethanol, ar-methyl-: INACTIVE
Benzenemethanol, 4-methyl-: ACTIVE

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